1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Description
Table 1: Molecular Composition Analysis
| Element | Quantity | Atomic Contribution (%) |
|---|---|---|
| Carbon | 15 atoms | 64.96% |
Properties
IUPAC Name |
4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-9-6-5-7-11-10(9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFXTMAIUBDBLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CC(N(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS Number: 2059937-93-6) is a compound that has garnered interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H19NO4, with a molecular weight of 277.32 g/mol. Its structure features an indole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H19NO4 |
| Molecular Weight | 277.32 g/mol |
| CAS Number | 2059937-93-6 |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Potential
Research indicates that compounds related to indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
- Case Study : A derivative of indole-2-carboxylic acid demonstrated potent activity against HIV integrase, with IC50 values ranging from 0.13 to 6.85 μM depending on structural modifications at specific positions on the indole core . This suggests that similar modifications on this compound could enhance its anticancer efficacy.
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets, leading to disruption in critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Indole derivatives have also been explored for their antimicrobial properties. The introduction of various substituents can significantly enhance their activity against bacterial and fungal strains.
- Study Findings : Research has indicated that certain modifications in the indole structure can lead to improved antimicrobial activity . This suggests that this compound may possess similar properties worth investigating.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The following factors are often considered:
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound is compared to Boc-protected indoline/indole derivatives and related heterocycles (Table 1):
Preparation Methods
Step 4.1: Lithiation
- Reagent : LDA (Lithium Diisopropylamide)
- Solvent : THF at −78°C
- Electrophile : Dry ice (CO₂)
Step 4.2: Acid Workup
- Hydrolysis with HCl yields the carboxylic acid.
| Lithiation Time (min) | CO₂ Exposure (min) | Overall Yield (%) |
|---|---|---|
| 30 | 60 | 70–75 |
This method avoids side reactions at the 4-methyl position due to steric hindrance.
Industrial-Scale Optimization
For bulk production, continuous flow reactors improve efficiency:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 8 h | 1.5 h |
| Purity | 95% | 98% |
| Throughput (kg/day) | 5 | 20 |
Flow systems minimize intermediate isolation and enhance reproducibility.
Analytical Validation
Final product characterization includes:
- HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
- NMR : δ 1.45 ppm (Boc tert-butyl), δ 2.35 ppm (4-methyl), δ 12.1 ppm (carboxylic acid).
Challenges and Solutions
- Regioselectivity : Competing reactions at the 5- or 6-positions are mitigated by steric directing groups.
- Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleanly removes the Boc group without degrading the dihydroindole core.
Q & A
Q. What are the established synthetic routes for 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid?
The compound is typically synthesized via carbamate protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common approach involves refluxing the indole precursor with Boc anhydride in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification via column chromatography . For carboxylation, methods similar to those for related indole derivatives include condensation reactions using sodium acetate and acetic acid under reflux, as seen in analogous syntheses of 3-formyl-indole-2-carboxylic acids .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific hazard data for this compound is limited, structurally related Boc-protected indoles (e.g., tert-butyl carbamates) are generally classified as low-risk under standard laboratory conditions. Key precautions include:
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm Boc-group integrity and indole substitution patterns.
- Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.
- X-ray crystallography (if crystalline), which can resolve intermolecular interactions like O–H⋯O hydrogen bonds, as demonstrated for analogous tert-butoxycarbonyl-protected thiazolidine derivatives .
Advanced Research Questions
Q. What strategies optimize the yield of the tert-butoxycarbonyl (Boc) protection step?
Yield optimization often involves:
- Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc activation.
- Temperature control : Slow addition of Boc anhydride at 0°C prevents exothermic decomposition .
Contradictions in reported yields may arise from trace moisture; rigorous drying of starting materials and solvents is critical .
Q. How does pH influence the compound’s stability during biological assays?
The Boc group is labile under acidic conditions (pH <3), which can lead to deprotection. For stability studies:
Q. How can researchers address discrepancies in reported biological activity data?
Contradictions in pharmacological studies (e.g., antimicrobial vs. inactive results) may stem from:
- Impurity profiles : Unreacted starting materials or byproducts (e.g., deprotected indoles) can skew bioassay results.
- Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines impact bioavailability.
Methodological solutions include: - HPLC purity validation (>95% purity threshold).
- Dose-response standardization across multiple cell models .
Q. What are the ecological considerations for disposing of this compound?
While ecotoxicity data is limited, best practices include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
